![molecular formula C11H13CaCl3N2O2 B12756146 calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride CAS No. 171199-29-4](/img/structure/B12756146.png)
calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride is a complex chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of calcium ions, a chlorobutylideneamino group, and a phenylcarbamate moiety, making it a versatile candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride typically involves a multi-step process. The initial step often includes the formation of the chlorobutylideneamino intermediate, which is then reacted with N-phenylcarbamate under controlled conditions. The final step involves the introduction of calcium ions to form the dichloride salt. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
tert-Butyl carbamate: Another compound with a carbamate moiety, used in various chemical reactions.
Uniqueness
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride stands out due to its unique combination of functional groups and the presence of calcium ions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
171199-29-4 |
|---|---|
Molekularformel |
C11H13CaCl3N2O2 |
Molekulargewicht |
351.7 g/mol |
IUPAC-Name |
calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C11H13ClN2O2.Ca.2ClH/c1-2-6-10(12)14-16-11(15)13-9-7-4-3-5-8-9;;;/h3-5,7-8H,2,6H2,1H3,(H,13,15);;2*1H/q;+2;;/p-2/b14-10-;;; |
InChI-Schlüssel |
ZVGNUGTZZNFBME-POPHLXOKSA-L |
Isomerische SMILES |
CCC/C(=N/OC(=O)NC1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


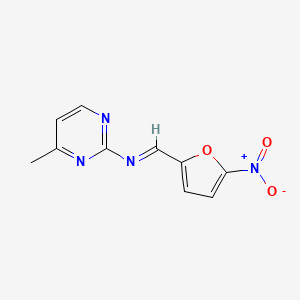
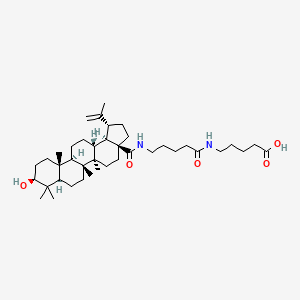
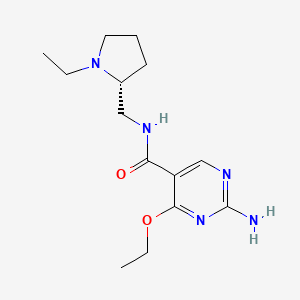

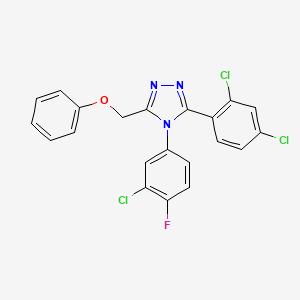
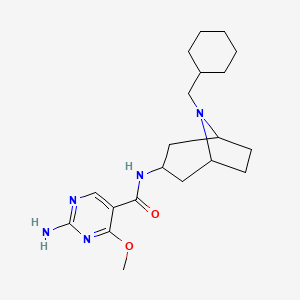
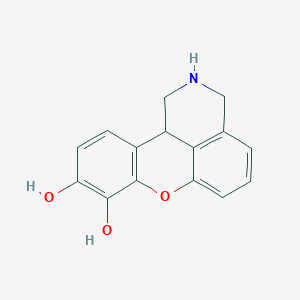
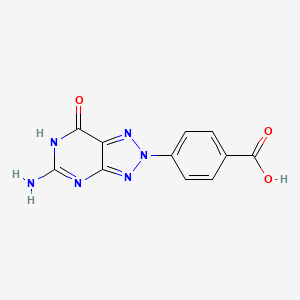


![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
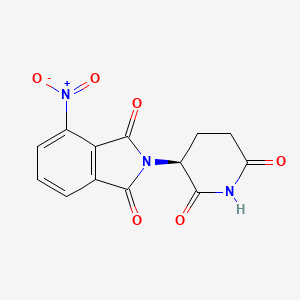
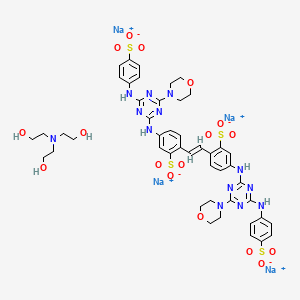
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
